REACTION_SMILES
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[CH3:15][C:16](=[O:17])[CH3:18].[F:1][c:2]1[cH:3][cH:4][c:5]([CH3:12])[c:6]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:7]1.[NH4+:14].[OH-:13]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH3:12])[c:6]([S:8](=[O:9])(=[O:10])[NH2:14])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(F)cc1S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(F)cc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |